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Compound of Interest

Compound Name: Ethyl quinoline-2-carboxylate

Cat. No.: B1330848

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for three isomers of ethyl
quinoline-carboxylate: ethyl quinoline-2-carboxylate, ethyl quinoline-3-carboxylate, and ethyl
quinoline-4-carboxylate. Understanding the distinct spectral characteristics of these isomers is
crucial for their unambiguous identification in various research and development settings,
including synthesis, purification, and quality control. This document summarizes available
guantitative spectroscopic data and outlines the general experimental protocols for their
acquisition.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the three isomers. It is
important to note that experimental data for ethyl quinoline-2-carboxylate is limited in the
reviewed literature; therefore, predicted data is included for comparison where available.

Table 1: *H NMR Spectroscopic Data
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Predicted Coupling
Isomer Position Chemical Shift  Multiplicity Constant (J
(3 ppm) Hz)

Ethyl quinoline-2-

-CHs 1.39 t 7.12
carboxylate
-CHz 4.43 q 7.12
H-3 8.18 d 8.5
H-4 8.11 m
H-5 8.11 m
H-6 7.76 ddd 8.14,6.95, 1.19
H-7 7.88 ddd 8.48, 6.95, 1.53
H-8 8.11 m
Ethyl quinoline-3-

-CHs 1.46 t 7.2
carboxylate
-CH: 4.48 q 7.2
H-2 9.46 s
H-4 8.79 s
H-5 7.76 d 8.1
H-6 7.49 t 7.8
H-7 7.16 d 6.9
H-8 - - -

Ethyl quinoline-4-

carboxylate

Data not readily
available in
searched

literature
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Predicted *H NMR data for Ethyl quinoline-2-carboxylate sourced from iChemical[1].
Experimental data for substituted Ethyl quinoline-3-carboxylate used as a reference[2].

Table 2: 13C NMR Spectroscopic Data

Isomer Position Chemical Shift (6 ppm)

o Data not readily available in
Ethyl quinoline-2-carboxylate - ]
searched literature

Ethyl quinoline-3-carboxylate -CHs 14.2
-CHz 61.4

C-2 148.9

C-3 122.9

C-4 138.8

C-4a 126.8

C-5 127.0

C-6 131.9

C-7 127.1

C-8 137.3

C-8a 148.8

C=0 165.5

Ethyl quinoline-4-carboxylate - Available from SpectraBase[3]

Experimental data for a substituted Ethyl quinoline-3-carboxylate used as a reference[2].

Table 3: Infrared (IR) Spectroscopic Data
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Isomer

Functional Group

Wavenumber (cm~?)

Ethyl quinoline-2-carboxylate

Data not readily available in

searched literature

2993

Ethyl quinoline-3-carboxylate C-H (aromatic)
C=0 (ester) 1726

C=C, C=N (aromatic) 1600, 1492
C-O (ester) 1276

Ethyl quinoline-4-carboxylate

Data not readily available in

searched literature

Experimental data for a substituted Ethyl quinoline-3-carboxylate used as a reference[2].

Table 4: Mass Spectrometry (MS) Data

Isomer lon miz
o Data not readily available in
Ethyl quinoline-2-carboxylate - .
searched literature
o 202.0811 (Calculated for
Ethyl quinoline-3-carboxylate [M+H]*
C12H11NO2)
Ethyl quinoline-4-carboxylate [M]* 201
156
128
103

High-resolution mass spectrometry data for a substituted Ethyl quinoline-3-carboxylate used as

a reference[2]. GC-MS data for Ethyl quinoline-4-carboxylate available from the NIST Mass

Spectrometry Data Center[3].

Experimental Protocols
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The following sections detail generalized experimental methodologies for acquiring the
spectroscopic data presented above. Specific parameters may vary depending on the
instrumentation and laboratory protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the ethyl quinoline-
carboxylate isomers.

Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,
CDCls, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
o Data Acquisition:

o Acquire *H and 3C NMR spectra on a spectrometer operating at a field strength of 300
MHz or higher.

o Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

o Data Analysis:
o Process the raw data (Fourier transformation, phase correction, and baseline correction).
o Integrate the *H NMR signals to determine the relative number of protons.

o Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to
specific protons and carbons in the molecule.
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Data Acquisition

Sample Preparation KAcqmre 13C Spectrum Data Analysis
(Dissolve Samplej—»[Transfer to NMR TubD * Process Data — Assign Signals —» Elucidate Structure

A
Acquire 1H Spectrum F‘T

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the ethyl quinoline-carboxylate isomers.
Methodology:
e Sample Preparation:

o For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

o Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of
the solid sample.

o Data Acquisition:
o Record the FT-IR spectrum over the mid-infrared range (typically 4000-400 cm™1).
o Data Analysis:

o lIdentify the characteristic absorption bands corresponding to the various functional groups
(e.g., C=0 of the ester, C=C and C=N of the quinoline ring, C-O bonds).
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Sample Preparation Data Acquisition Data Analysis
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or use ATR Record IR Spectrum
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FT-IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the ethyl quinoline-
carboxylate isomers.

Methodology:
o Sample Introduction:

o Introduce the sample into the mass spectrometer via a suitable method, such as direct
infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

e lonization:

o lonize the sample using an appropriate technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis:

o Separate the resulting ions based on their mass-to-charge ratio (m/z).
e Detection:

o Detect the ions to generate a mass spectrum.
o Data Analysis:

o Identify the molecular ion peak to confirm the molecular weight.
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o Analyze the fragmentation pattern to gain further structural information. For high-resolution
mass spectrometry (HRMS), the exact mass can be used to determine the elemental
composition.

[Sample IntroductiorD—’Gonization (EI or ESID—>[Mass Analysis)—>[DetectiorD—> Data Analysis DEIErmine MW &
Fragmentation

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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